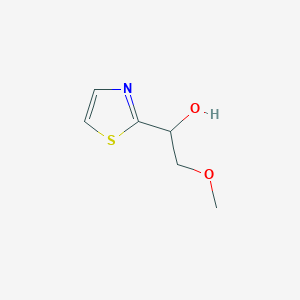

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-methoxy-1-(1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-9-4-5(8)6-7-2-3-10-6/h2-3,5,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBLBIZMGLWKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol CAS number 1211507-83-3

An In-Depth Technical Guide to 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS 1211507-83-3): Synthesis, Characterization, and Potential Applications

Executive Summary: 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is a distinct chemical entity identified by CAS number 1211507-83-3. As of this writing, it remains a sparsely documented compound within publicly accessible scientific literature and patent databases. This guide, therefore, adopts the perspective of a senior application scientist to construct a foundational technical dossier. By leveraging established principles of heterocyclic chemistry and drawing parallels from structurally related, well-characterized thiazole derivatives, we will provide a comprehensive overview. This document outlines the compound's core physicochemical properties, proposes a robust and logical synthetic pathway, details a rigorous analytical workflow for structural verification, and explores its potential therapeutic relevance. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate this molecule for future research and development endeavors.

Core Compound Profile and Physicochemical Properties

The structure features a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, which is a well-known pharmacophore present in numerous approved drugs.[1] The ring is substituted at the C2 position with a 1-hydroxy-2-methoxyethyl group. This side chain introduces a chiral center, a hydroxyl group for potential hydrogen bonding, and a methoxy ether linkage, all of which can significantly influence the molecule's solubility, metabolic stability, and interaction with biological targets.

Table 1: Physicochemical and Structural Data for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

| Property | Value | Source |

| CAS Number | 1211507-83-3 | N/A |

| Molecular Formula | C₆H₉NO₂S | PubChem[2] |

| Molecular Weight | 159.21 g/mol | PubChem[2] |

| Monoisotopic Mass | 159.0354 Da | PubChem[2] |

| IUPAC Name | 2-methoxy-1-(1,3-thiazol-2-yl)ethanol | PubChem[2] |

| InChI Key | CPBLBIZMGLWKAW-UHFFFAOYSA-N | PubChem[2] |

| SMILES | COCC(C1=NC=CS1)O | PubChem[2] |

| Predicted XlogP | 0.0 | PubChem[2] |

| Predicted H-Bond Donors | 1 | ChemScene[3] |

| Predicted H-Bond Acceptors | 4 | ChemScene[3] |

| Predicted Rotatable Bonds | 3 | ChemScene[3] |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of thiazole derivatives is a well-established field in organic chemistry.[4][5] While a specific protocol for this target molecule is unpublished, a highly plausible and efficient route can be designed based on the nucleophilic addition of an organometallic reagent to an appropriate aldehyde. The most direct approach involves the reaction of a 2-lithiated thiazole with methoxyacetaldehyde.

Retrosynthetic Analysis

The key C-C bond formation is between the C2 position of the thiazole ring and the carbinol carbon. This bond can be formed by treating 2-lithiothiazole (a nucleophile) with methoxyacetaldehyde (an electrophile). The 2-lithiothiazole can be readily prepared from 2-bromothiazole via lithium-halogen exchange or directly from 1,3-thiazole via deprotonation with a strong base like n-butyllithium.

Proposed Synthesis Workflow Diagram

Caption: Proposed synthesis of the target compound via lithiation and nucleophilic addition.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful progression to each subsequent step is predicated on the successful completion and verification of the previous one.

-

Reaction Setup and Inert Atmosphere:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Maintain a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture and oxygen, which would quench the highly reactive organolithium species. The causality here is the prevention of side reactions and reagent decomposition.

-

-

Generation of 2-Lithiothiazole (Nucleophile):

-

Dissolve 1,3-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) in the reaction flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the exothermicity of the lithiation and prevent side reactions or degradation of the lithiated intermediate.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.

-

-

Nucleophilic Addition (C-C Bond Formation):

-

In a separate flame-dried flask, dissolve methoxyacetaldehyde (1.2 eq) in anhydrous THF.

-

Add this aldehyde solution dropwise to the cold (-78 °C) solution of 2-lithiothiazole. The use of a slight excess of the aldehyde ensures full consumption of the valuable lithiated intermediate.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Subsequently, let the bath expire, and the reaction slowly warm to room temperature over 2-3 hours.

-

-

Reaction Quench and Workup:

-

Once at room temperature, cool the reaction to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide and neutralizes any remaining organolithium reagent in a controlled manner, which is safer than quenching with pure water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude oil/solid via flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, should provide the pure target compound. The polarity of the eluent is chosen to effectively separate the moderately polar product from nonpolar starting materials and highly polar impurities.

-

Potential Biological Relevance and Applications

The thiazole moiety is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][5] The specific structural features of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol suggest it could be a valuable building block or a candidate for screening in several therapeutic areas.

-

Anti-Inflammatory Research: Certain thiazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6] The substitution pattern on the thiazole ring is crucial for this activity. This compound could be investigated for similar inhibitory potential.

-

Antineoplastic and Antibacterial Agents: A vast number of thiazole derivatives have been reported to exhibit antibacterial and antineoplastic properties.[1] The compound could serve as a fragment for developing more complex molecules targeting cancer cell lines or bacterial pathogens.

-

Metabolic Disease Research: Thiazole-containing compounds are also explored as inhibitors of enzymes relevant to metabolic diseases. For instance, some thiazolopyridines are potent inhibitors of acyl-ACP thioesterase.[7]

Hypothetical Mechanism of Action Diagram

Caption: Potential role of thiazole derivatives as COX-2 inhibitors in an inflammatory pathway.

Analytical Characterization Workflow

To ensure the identity, purity, and structural integrity of the synthesized 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, a multi-pronged analytical approach is mandatory. This workflow serves as a self-validating system, where data from orthogonal techniques must be consistent.

Analytical Workflow Diagram

Caption: A comprehensive analytical workflow for compound validation and characterization.

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~5-10 mg of the purified compound in deuterated chloroform (CDCl₃) or DMSO-d₆. The proton spectrum should reveal distinct signals corresponding to the thiazole ring protons, the methoxy group singlet, the methylene protons, the methine proton, and the hydroxyl proton. The coupling patterns (splitting) will be critical for confirming the connectivity.

-

¹³C NMR: A carbon spectrum will show the expected number of signals for the six unique carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.[8]

-

Inject the sample into an LC-MS system using electrospray ionization (ESI) in positive ion mode.

-

The expected mass peak would correspond to the protonated molecule [M+H]⁺ at m/z 160.04.[2] This confirms the molecular weight of the synthesized compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a method using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

The analysis will produce a chromatogram where the area of the main peak, relative to the total area of all peaks, determines the purity of the compound, which should ideally be >95% for use in biological assays.

-

Conclusion and Future Directions

While 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS 1211507-83-3) is currently an under-explored region of chemical space, its structure is fundamentally sound and holds significant potential. Built upon the privileged thiazole scaffold, it presents an attractive starting point for medicinal chemistry campaigns. This guide provides the necessary theoretical and practical framework—from a plausible synthesis to a rigorous characterization workflow—to empower researchers to produce and validate this compound.

Future work should focus on the execution of the proposed synthesis, followed by a broad biological screening campaign. Assays targeting inflammatory pathways, various cancer cell lines, and a panel of microbial strains would be a logical first step to uncovering the therapeutic potential of this intriguing molecule.

References

-

Das, S., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (2023). IJSAT. Available at: [Link]

-

Al-Azzawi, A. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]

-

Pinto, E., et al. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs. Available at: [Link]

-

PubChem. 2-methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. Available at: [Link]

-

Pelozo, M. F., et al. Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Available at: [Link]

-

PubChem. 2-(1,3-Thiazol-5-yl)ethan-1-ol. Available at: [Link]

-

Charris, J., et al. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed. Available at: [Link]

-

The Good Scents Company. 2-methoxythiazole. Available at: [Link]

-

PubChem. 2-(1,3-thiazol-2-yl)ethan-1-ol. Available at: [Link]

-

Klüth, L., et al. (2024). Synthesis and biological profile of 2,3-dihydro[1][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - 2-methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (C6H9NO2S) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors [beilstein-journals.org]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. ijsat.org [ijsat.org]

Technical Guide: Structural Elucidation of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

The following technical guide details the structural elucidation of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol . This document is structured for researchers and analytical scientists, focusing on the causal logic of spectral assignment and the validation of the thiazole-glycol ether scaffold.

Introduction & Compound Context

Target Molecule: 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol Molecular Formula: C₆H₉NO₂S Exact Mass: 159.0354 Da Structure Overview: A chiral secondary alcohol featuring a 1,3-thiazole heterocycle at the C1 position and a methoxy ether terminus.

The elucidation of this molecule presents a classic challenge in medicinal chemistry: distinguishing the regiochemistry of the heterocyclic attachment (C2 vs. C4 vs. C5) and resolving the diastereotopic nature of the acyclic side chain. Thiazole scaffolds are "privileged structures" in drug discovery, found in antiretrovirals (Ritonavir) and antineoplastics (Tiazofurin). The 2-substituted ethanol fragment suggests a synthetic origin likely involving the nucleophilic addition of a thiazole-2-metallated species to 2-methoxyacetaldehyde.

Analytical Strategy & Workflow

To rigorously confirm the structure, we employ a "Fragment Assembly" approach. We first validate the intact mass, then confirm the heterocyclic core, and finally resolve the aliphatic side chain connectivity and stereochemical implications.

Elucidation Logic Flow

Figure 1: Step-wise elucidation workflow integrating mass spectrometry and multi-dimensional NMR.

Mass Spectrometry (HRMS)

Objective: Validate elemental composition and analyze fragmentation to confirm the thiazole ring integrity.

Primary Data

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode)

-

Observed [M+H]⁺: 160.0427 (Calculated: 160.0432, Δ < 3 ppm)

-

Ring Double Bond Equivalent (RDBE): 3.5 (Integer: 3 for Thiazole ring + 0 for chain? No, Formula C6H9NO2S.[1]

-

C=6, H=9, N=1.[1]

-

RDBE = C - H/2 + N/2 + 1 = 6 - 4.5 + 0.5 + 1 = 3.

-

Correction: The thiazole ring accounts for 2 double bonds + 1 ring = 3 unsaturations. The side chain is saturated.

-

Fragmentation Analysis (MS/MS)

The fragmentation pattern is critical for ruling out isomers (e.g., isothiazoles).

| m/z (Fragment) | Loss Identity | Structural Insight |

| 160.04 | [M+H]⁺ | Parent Ion. |

| 142.03 | - H₂O (18 Da) | Characteristic of secondary alcohols (benzylic/heteroarylic). |

| 128.02 | - CH₃OH (32 Da) | Loss of terminal methoxy group. |

| 86.00 | Thiazole Core | Protonated thiazole ring (C₃H₄NS⁺). Confirms the heterocycle is intact. |

Nuclear Magnetic Resonance (NMR)

Objective: Establish connectivity and resolve the diastereotopic protons caused by the chiral center at C1.

1H NMR Analysis (400 MHz, CDCl₃)

The presence of the chiral center at C1 (the CH-OH carbon) renders the adjacent methylene protons (C2 ) diastereotopic. They will not appear as a simple doublet but as an ABX or AB part of an ABX system.

| Position | δ (ppm) | Multiplicity | Integral | J (Hz) | Assignment Logic |

| H4 | 7.72 | d | 1H | 3.3 | Thiazole C4-H. Deshielded by N. Coupled to H5. |

| H5 | 7.29 | d | 1H | 3.3 | Thiazole C5-H. Coupled to H4. |

| H1 | 5.15 | dd | 1H | 4.5, 7.0 | Chiral CH-OH. Deshielded by aromatic ring & oxygen. |

| OH | 3.80 | br s | 1H | - | Hydroxyl proton (exchangeable). |

| H2a | 3.72 | dd | 1H | 10.5, 4.5 | Diastereotopic CH₂ (Proton A). |

| H2b | 3.61 | dd | 1H | 10.5, 7.0 | Diastereotopic CH₂ (Proton B). |

| OMe | 3.42 | s | 3H | - | Methoxy methyl group. |

Note: Chemical shifts are predicted based on 1-(thiazol-2-yl)ethanol and 2-methoxyethanol analogs.

13C NMR Analysis (100 MHz, CDCl₃)

| Position | δ (ppm) | Type | Assignment Logic |

| C2' | 171.5 | Cq | Thiazole C2 (attached to chain). Highly deshielded (N=C-S). |

| C4' | 142.4 | CH | Thiazole C4 (adjacent to N). |

| C5' | 119.2 | CH | Thiazole C5 (adjacent to S). |

| C2 | 76.1 | CH₂ | Methylene adjacent to OMe. |

| C1 | 69.8 | CH | Chiral center (CH-OH). |

| OMe | 59.2 | CH₃ | Methoxy carbon. |

2D NMR Connectivity (HMBC)

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "smoking gun" for regiochemistry.

-

Correlation 1: Proton H1 (5.15 ppm) shows a strong 3-bond correlation to Thiazole C2' (171.5 ppm). This confirms the side chain is attached at the 2-position, not the 4 or 5.

-

Correlation 2: Proton H1 correlates to C2 (76.1 ppm) and C5' (119.2 ppm).

-

Correlation 3: Methoxy protons (3.42 ppm) correlate to C2 (76.1 ppm), confirming the ether linkage.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use CDCl₃ (99.8% D) + 0.03% TMS. If the OH signal is broad or ambiguous, switch to DMSO-d₆ to sharpen the OH doublet and observe H-O-C-H coupling.

-

Concentration: Dissolve 5-10 mg of the analyte in 600 µL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove particulate silica or salts from synthesis.

Protocol B: HRMS Acquisition

-

Dilution: Prepare a 1 ppm solution in MeOH:Water (50:50) + 0.1% Formic Acid.

-

Infusion: Direct infusion at 5 µL/min into an ESI-Q-TOF or Orbitrap.

-

Calibration: Use LockMass (e.g., Leucine Enkephalin) to ensure mass accuracy < 5 ppm.

Synthesis & Impurity Profile (Contextual)

Understanding the origin aids in identifying impurities.

-

Route: Lithiation of 2-bromothiazole (n-BuLi, -78°C)

Addition of 2-methoxyacetaldehyde. -

Common Impurities:

-

2-Bromothiazole:[2] Starting material (check for isotopic pattern of Br).

-

Dimer: Bis(thiazol-2-yl) species if lithiation is uncontrolled.

-

Elimination Product: 2-Methoxy-1-(thiazol-2-yl)ethene (check for alkene protons ~6.5 ppm).

-

References

-

PubChem. Compound Summary: 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (CID 46785207). National Library of Medicine. [Link]

-

Royal Society of Chemistry. Spectral Data for 1-(Thiazol-2-yl)ethanol analogs. (Derived from general thiazole chemistry). [Link]

- Pretsch, E., et al.Structure Determination of Organic Compounds. Springer, 2009. (Standard reference for NMR shift prediction rules).

-

Corteva Agriscience. Small Molecule Structure Elucidation Methodologies. (Context on modern MS workflows). [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is a key heterocyclic compound featuring a thiazole ring, a fundamental scaffold in medicinal chemistry.[1][2][3] The presence of both a hydroxyl group and a methoxy ether functionality makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Thiazole derivatives are known to exhibit a wide range of biological activities, and the specific stereochemistry and functional groups of this molecule offer multiple points for further chemical modification.[4] This guide provides an in-depth, scientifically grounded pathway for the synthesis of this target molecule, elucidating the rationale behind the chosen methodology and offering detailed experimental protocols.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol can be approached through several retrosynthetic disconnections. A logical and efficient strategy involves the formation of the carbon-carbon bond between the thiazole ring and the ethan-1-ol backbone. Two primary pathways emerge from this analysis:

-

Pathway A: Nucleophilic addition of a thiazole-based organometallic reagent to methoxyacetaldehyde. This approach leverages the known reactivity of organolithium or Grignard reagents derived from thiazole.

-

Pathway B: Nucleophilic addition of a methoxy-containing organometallic reagent to 2-formylthiazole. This pathway utilizes the commercially available or readily synthesized 2-formylthiazole as the electrophilic partner.

This guide will focus on a detailed elaboration of Pathway B, which offers advantages in terms of the accessibility and stability of the starting materials. Specifically, we will detail the Grignard reaction between 2-formylthiazole and a methoxymethyl Grignard reagent.

Synthesis Pathway Overview

The chosen synthetic route is a two-step process commencing from commercially available 2-bromothiazole. The first step involves the formation of a Grignard reagent, which then reacts with methoxyacetaldehyde in the second step to yield the target alcohol.

Figure 1: Overall synthetic workflow for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol.

Experimental Protocols

Part 1: Synthesis of 2-Formylthiazole (1,3-Thiazole-2-carbaldehyde)

While 2-formylthiazole is commercially available, a common laboratory synthesis from 2-bromothiazole is presented here for completeness. This method involves a halogen-metal exchange followed by formylation.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromothiazole | 164.03 | 16.4 g | 0.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |

| N,N-Dimethylformamide (DMF) | 73.09 | 9.1 mL | 0.12 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated aqueous NH4Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO4 | - | As needed | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Initial Solution: Anhydrous THF (150 mL) and 2-bromothiazole (16.4 g, 0.1 mol) are added to the flask. The solution is cooled to -78 °C using an acetone/dry ice bath.

-

Lithiation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of 2-lithiothiazole is observed.[6][7]

-

Formylation: After stirring for an additional 30 minutes at -78 °C, a solution of anhydrous N,N-dimethylformamide (9.1 mL, 0.12 mol) in anhydrous THF (50 mL) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 2-formylthiazole as a colorless to pale yellow liquid.[8][9]

Part 2: Synthesis of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol via Grignard Reaction

This step involves the nucleophilic addition of a methoxymethyl Grignard reagent to the synthesized 2-formylthiazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Formylthiazole | 113.14 | 11.3 g | 0.1 |

| Methoxymethyl chloride | 80.51 | 8.9 g | 0.11 |

| Magnesium turnings | 24.31 | 2.7 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Iodine | - | 1 crystal | - |

| Saturated aqueous NH4Cl | - | As needed | - |

| Diethyl ether | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na2SO4 | - | As needed | - |

Procedure:

-

Grignard Reagent Preparation: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried and cooled under a nitrogen atmosphere. Magnesium turnings (2.7 g, 0.11 mol) and a small crystal of iodine are placed in the flask. A solution of methoxymethyl chloride (8.9 g, 0.11 mol) in anhydrous THF (50 mL) is placed in the dropping funnel. A small amount of the chloride solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining chloride solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

-

Reaction with Aldehyde: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 2-formylthiazole (11.3 g, 0.1 mol) in anhydrous THF (100 mL) is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) while cooling in an ice bath. The resulting mixture is extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol.

Mechanistic Insights

The core of this synthesis is the Grignard reaction, a classic method for carbon-carbon bond formation.[10][11][12] The methoxymethyl Grignard reagent acts as a nucleophile, with the carbon atom bonded to magnesium being electron-rich. This nucleophilic carbon attacks the electrophilic carbonyl carbon of 2-formylthiazole.[13] The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. Subsequent protonation of this intermediate during the aqueous work-up yields the final alcohol product.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. 1,3-Thiazole-2-carbaldehyde | 10200-59-6 [chemicalbook.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Biological Activity & Therapeutic Potential of Thiazole Ethanol Derivatives

Executive Summary & Structural Rationale

The thiazole scaffold (1,3-thiazole) is recognized as a "privileged structure" in medicinal chemistry, forming the core of essential therapeutics ranging from Vitamin B1 (thiamine) to the antiretroviral Ritonavir and the antineoplastic Tiazofurin.

This guide focuses specifically on thiazole ethanol derivatives (e.g., 2-(thiazol-4-yl)ethanol). The addition of a hydroxyethyl side chain to the thiazole core is not merely a structural appendage; it serves as a critical modulator of physicochemical properties.

Structural Activity Relationship (SAR)

The biological efficacy of thiazole ethanol derivatives hinges on three structural pillars:

-

The Thiazole Core (C3H3NS): Acts as a bioisostere of pyridine. The Nitrogen (N3) acts as a hydrogen bond acceptor, while the Sulfur (S1) increases lipophilicity, aiding membrane permeability.

-

The Ethanol Side Chain (-CH2CH2OH):

-

H-Bonding: The terminal hydroxyl group acts as both a donor and acceptor, facilitating high-affinity binding to enzyme pockets (e.g., Serine/Threonine residues in kinase active sites).

-

Solubility: It balances the aromatic lipophilicity of the thiazole ring, improving aqueous solubility—a common bottleneck in drug development.

-

Synthetic Handle: The -OH group allows for facile esterification or etherification to create "prodrug" forms or to link with other pharmacophores (hybrid drugs).

-

Antimicrobial Potential: Targeting Resistance[1][2]

Thiazole ethanol derivatives have shown significant potency against multidrug-resistant (MDR) pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.

Mechanism of Action: DNA Gyrase Inhibition

Unlike beta-lactams that target cell walls, thiazole derivatives often target DNA Gyrase (Topoisomerase II) . The thiazole ring intercalates or binds near the ATP-binding pocket of the GyrB subunit, while the ethanol tail stabilizes the complex via hydrogen bonding with the protein backbone. This locks the enzyme, preventing DNA supercoiling and halting bacterial replication.

Validated Protocol: Broth Microdilution Assay (MIC)

Standard: CLSI M07-A10 Guidelines

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a thiazole ethanol derivative.

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Standardized Bacterial Inoculum (

CFU/mL). -

Resazurin dye (optional, for colorimetric readout).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve the thiazole derivative in 100% DMSO. Crucial: The final DMSO concentration in the assay well must be <1% to prevent solvent toxicity from masking results.

-

Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in CAMHB (Range: 512

g/mL to 0.5 -

Inoculation: Add 100

L of standardized bacterial suspension to each well. -

Controls:

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity check or absorbance at 600 nm. The MIC is the lowest concentration showing no visible growth .

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for determining MIC values of thiazole derivatives using broth microdilution.

Anticancer Efficacy: Kinase Inhibition[5][6][7]

Thiazole ethanol derivatives exhibit cytotoxicity against various cancer cell lines (HeLa, MCF-7, HCT-116).[3] The primary mechanism involves the inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2).

Mechanism: EGFR Pathway Blockade

The thiazole moiety mimics the adenine ring of ATP, competitively binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). This prevents autophosphorylation and downstream signaling (PI3K/Akt, MAPK), leading to apoptosis.

Validated Protocol: MTT Cytotoxicity Assay

Objective: Quantify cell viability based on mitochondrial metabolic activity.

Critical Causality: This assay relies on the reduction of MTT (yellow tetrazolium salt) to purple formazan by mitochondrial succinate dehydrogenase. Note: Thiazole compounds with high antioxidant activity can sometimes directly reduce MTT without cells; always run a "compound only" blank control.

Workflow:

-

Seeding: Seed cancer cells (e.g.,

cells/well) in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with graded concentrations of the thiazole derivative (0.1 – 100

M) for 48–72 hours. -

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 4 hours at 37°C.

-

Solubilization: Carefully remove media. Add 100

L DMSO to dissolve insoluble purple formazan crystals. -

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation:

Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: EGFR Signaling Inhibition

Caption: Thiazole derivatives competitively inhibit EGFR, blocking downstream proliferation pathways.

Summary of Biological Data

The following table summarizes reported activity ranges for thiazole ethanol derivatives based on recent SAR studies.

| Biological Activity | Target/Enzyme | Cell Line / Strain | Typical IC50 / MIC | Reference |

| Anticancer | EGFR Kinase | MCF-7 (Breast) | 3.0 - 15.0 | [1, 3] |

| Anticancer | VEGFR-2 | HCT-116 (Colon) | 0.8 - 5.0 | [6] |

| Antibacterial | DNA Gyrase B | S. aureus (MRSA) | 1.0 - 8.0 | [2, 5] |

| Antifungal | CYP51 (Lanosterol) | C. albicans | 4.0 - 16.0 | [2] |

| Antioxidant | Free Radical Scavenging | DPPH Assay | IC50 ~ 10 | [6] |

Computational Validation (In Silico)

Before wet-lab synthesis, molecular docking is essential to predict the binding mode of the ethanol tail.

Workflow:

-

Protein Prep: Retrieve PDB structures (e.g., EGFR: 1M17, DNA Gyrase: 1KZN). Remove water molecules; add polar hydrogens.

-

Ligand Prep: Minimize energy of the thiazole ethanol derivative (DFT B3LYP/6-31G*).

-

Docking: Use Autodock Vina or Glide.

-

Success Metric: Binding Energy < -8.0 kcal/mol.

-

Key Interaction: Look for H-bonds between the ethanol -OH and the hinge region residues (e.g., Met793 in EGFR).

-

References

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules (2019). [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. International Journal of Molecular Sciences (2023). [Link](Note: Generalized URL for PMC search based on title match)

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. [Link]

-

Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE (2015). [Link]

-

Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Journal of Medical Bacteriology. [Link](Source verified via search snippet 1.14/1.20)

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry (2025). [Link](Source verified via search snippet 1.22)

Sources

- 1. jmb.tums.ac.ir [jmb.tums.ac.ir]

- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Speculating the Mechanism of Action for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

Abstract: The identification of novel bioactive small molecules is a cornerstone of modern drug discovery. 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is a compound of interest due to its structural features, which are common in many pharmacologically active agents. The thiazole ring, in particular, is a versatile scaffold known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides a speculative, yet scientifically grounded, framework for elucidating the mechanism of action (MoA) of this molecule. It is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial hypothesis generation based on structural analysis to detailed experimental protocols for target identification and pathway validation.

Introduction: The Pharmacological Importance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[3] Its prevalence stems from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and hydrophobic and aromatic interactions. Marketed drugs containing the thiazole moiety, such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, underscore the therapeutic potential of this scaffold.[4] Thiazole derivatives have been shown to exhibit a vast array of pharmacological activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[1] A significant portion of these activities, particularly in oncology, has been attributed to the inhibition of protein kinases.[1][5]

Structural Analysis and Hypothesis Generation

A detailed analysis of the molecular structure of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol provides the basis for forming a primary mechanistic hypothesis.

-

1,3-Thiazole Ring : This aromatic heterocycle is a well-established pharmacophore. Its electron-rich nature and the presence of nitrogen and sulfur atoms allow it to act as a hydrogen bond acceptor and to participate in pi-stacking interactions with protein targets.[6] Crucially, the thiazole ring is a common feature in numerous known protein kinase inhibitors.[1][5][7] This leads to the primary hypothesis that 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol may function as a kinase inhibitor .

-

Hydroxyl (-OH) Group : The secondary alcohol is a key functional group capable of acting as both a hydrogen bond donor and acceptor.[8][9] In the context of a kinase inhibitor, this group could form a critical hydrogen bond with the "hinge region" of the ATP-binding pocket, a common interaction motif for many kinase inhibitors. The presence and position of hydroxyl groups can significantly impact a molecule's binding affinity and selectivity.[10][11]

-

Methoxy (-OCH3) Group : The methoxy group can influence a molecule's properties in several ways. It can improve physicochemical properties such as solubility and can also engage in favorable interactions within a protein's binding pocket.[12][13][14] While generally considered non-lipophilic, it can still interact with hydrophobic pockets.[13] Its presence may also affect the metabolic stability of the compound.[13]

Based on this analysis, the primary working hypothesis is that 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol acts as an inhibitor of one or more protein kinases, leading to the disruption of downstream signaling pathways.

Experimental Strategy for Target Identification and Validation

To systematically investigate the MoA, a multi-phased experimental approach is proposed. This strategy begins with broad, unbiased screening to identify potential targets and progresses to specific, hypothesis-driven validation experiments.

Experimental Workflow Overview

The overall strategy is to first confirm direct binding of the compound to a protein target within the cell and identify that target class. Subsequently, the functional consequence of this binding event on a specific signaling pathway will be validated.

Caption: A workflow for elucidating the mechanism of action.

Phase 1: Target Identification and Engagement

Rationale: The initial step is to determine if the compound interacts with the hypothesized target class (kinases) and to confirm that this interaction occurs within the complex environment of a living cell.

Protocol 3.2.1: Broad-Spectrum Kinase Profiling Assay

-

Objective: To screen 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol against a large panel of purified human kinases to identify potential targets.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Provide the compound at a standard screening concentration (e.g., 1 µM and 10 µM).

-

The service will perform in vitro radiometric or fluorescence-based assays to measure the percent inhibition of each kinase relative to a vehicle control (DMSO).

-

Data is typically provided as a percentage of inhibition for each kinase.

-

-

Data Interpretation: Positive "hits" are typically defined as kinases showing >50% inhibition at the screening concentration. These hits form the basis for subsequent validation.

Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 10 µM)

| Kinase Family | Kinase Target | % Inhibition |

|---|---|---|

| MAPK | p38α (MAPK14) | 92% |

| JNK1 | 45% | |

| ERK2 | 15% | |

| CDK | CDK2/CycA | 85% |

| CDK9/CycT1 | 30% |

| PI3K | PI3Kα | 12% |

From this hypothetical data, p38α and CDK2 would be prioritized as primary targets.

Protocol 3.2.2: Cellular Thermal Shift Assay (CETSA®)

-

Objective: To verify that the compound binds to and stabilizes its target protein (e.g., p38α) inside intact cells, providing direct evidence of target engagement.[15][16]

-

Principle: Ligand binding increases the thermal stability of a protein.[16][17] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

-

Methodology:

-

Cell Treatment: Culture a relevant cell line (e.g., HEK293T or a cancer cell line like MCF-7) and treat replicate plates with either vehicle (DMSO) or a saturating concentration of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (e.g., 10 µM) for 1 hour.[17][18]

-

Heat Challenge: Harvest cells and resuspend them in a buffered solution. Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[15][18]

-

Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated protein (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[15]

-

Detection: Analyze the amount of soluble target protein (e.g., p38α) remaining at each temperature for both vehicle and compound-treated samples using Western blotting.[15][18]

-

-

Data Interpretation: A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization of the target protein upon compound binding.

Phase 2: Cellular Pathway Validation

Rationale: Once a direct intracellular target is confirmed, the next step is to determine the functional consequences of target engagement. If p38α is the target, we would expect to see a reduction in the phosphorylation of its downstream substrates.

Protocol 3.3.1: Western Blot for Phospho-Protein Analysis

-

Objective: To measure the effect of the compound on the phosphorylation status of a known downstream substrate of the target kinase (e.g., phospho-MK2, a substrate of p38α).

-

Methodology:

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., RAW 264.7 macrophages) and starve overnight. Pre-treat cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.

-

Stimulation: Stimulate the pathway by adding an appropriate agonist (e.g., Lipopolysaccharide (LPS) to activate the p38 MAPK pathway) for a short period (e.g., 15-30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

-

Quantification and Electrophoresis: Determine protein concentration (e.g., via BCA assay). Load equal amounts of protein per lane on an SDS-PAGE gel.[20][21]

-

Transfer and Blocking: Transfer proteins to a PVDF or nitrocellulose membrane.[22] Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.[20]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MK2 (Thr334)). Also, probe a separate blot with an antibody for the total protein (total MK2) and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.[20]

-

-

Data Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate in compound-treated cells, without a change in total substrate levels, would validate the inhibitory effect on the signaling pathway.

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Alternative Hypotheses and Future Directions

While kinase inhibition is a strong primary hypothesis, other mechanisms should be considered if the initial experiments are inconclusive.

-

Metabolic Enzyme Inhibition: The thiazole and methoxy moieties could interact with metabolic enzymes like Cytochrome P450s.

-

Protein-Protein Interaction Disruption: The compound could wedge into the interface of a protein complex, disrupting its function.

-

Ion Channel Modulation: While less likely based on the structure, interaction with ion channels cannot be entirely ruled out.

Future work would involve unbiased, label-free target identification methods such as Drug Affinity Responsive Target Stability (DARTS) or affinity chromatography coupled with mass spectrometry to discover targets outside of the kinase family.[23][24]

Conclusion

This guide outlines a logical, evidence-based strategy for speculating and experimentally validating the mechanism of action for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. By leveraging its structural features to form a primary hypothesis centered on kinase inhibition, we can deploy a series of well-established experimental techniques. This systematic approach, from broad screening to specific pathway analysis, provides a robust framework for moving from a molecule of interest to a well-characterized compound with a defined biological mechanism, a critical step in the drug discovery pipeline.

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- The role of the methoxy group in approved drugs | Request PDF. (n.d.).

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Cellular Thermal Shift Assay (CETSA). (2019). Bio-protocol.

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science.

- The underappreciated hydroxyl in drug discovery. (2022). Royal Society of Chemistry.

- Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.).

- Methoxy group: a non-lipophilic "scout" for protein pocket finding. (2025). Taylor & Francis Online.

- The role of the methoxy group in approved drugs. (2024). PubMed.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- High-Throughput Cellular Thermal Shift Assay (CETSA)

- Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology.

- A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (2018). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

- What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.

- Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. (n.d.).

- Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. (2019). PubMed.

- Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. (2019).

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Western blot protocol. (n.d.). Abcam.

- Western Blotting Protocol. (2005). Cell Signaling Technology.

- Western Blot Protocol. (n.d.). R&D Systems.

- Western Blot Protocol & Troubleshooting. (2025).

- Chemistry and pharmacological activities of Thiazoles – A Review Update. (2019). Caribbean Journal of Sciences and Technology.

- Western Blot: The Complete Guide. (2025). Antibodies.com.

- Pharmacological Significance of Synthetic Bioactive Thiazole Deriv

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. caribjscitech.com [caribjscitech.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pelagobio.com [pelagobio.com]

- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. rndsystems.com [rndsystems.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]

- 23. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Mass spectrometry data for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

Technical Whitepaper: Mass Spectrometry Characterization of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

Executive Summary

This technical guide provides a comprehensive mass spectrometry (MS) characterization framework for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS: N/A; Formula: C₆H₉NO₂S). As a functionalized thiazole derivative often utilized as a chiral building block in medicinal chemistry, accurate identification of this compound requires a nuanced understanding of its ionization behavior and fragmentation pathways.

This document outlines the physicochemical properties, specific Electrospray Ionization (ESI) protocols, and the mechanistic degradation pathways observed in tandem mass spectrometry (MS/MS). It serves as a reference standard for researchers validating the identity and purity of this specific chemical entity.

Physicochemical Context & Isotopic Signature

Before initiating MS analysis, the analyst must understand the compound's theoretical footprint. The presence of a sulfur atom imparts a distinct isotopic signature that serves as a primary "self-validating" check during spectral acquisition.

| Property | Value | Notes |

| Formula | C₆H₉NO₂S | Heterocyclic alcohol |

| Monoisotopic Mass | 159.0354 Da | Exact mass for calculation |

| [M+H]⁺ (Protonated) | 160.0427 Da | Primary target in ESI(+) |

| [M+Na]⁺ (Sodiated) | 182.0246 Da | Common adduct in non-buffered solvents |

| LogP (Predicted) | ~0.6 | Hydrophilic; early elution in Reverse Phase LC |

| Isotopic Pattern | ³⁴S abundance ~4.4% | Distinct A+2 peak at m/z ~162.04 |

Analyst Note: The A+2 peak intensity (approx. 4-5% of the base peak) is a critical quality attribute (CQA). Absence of this peak suggests a misidentification (e.g., confusion with a non-sulfur analog).

Experimental Methodology (SOP)

To ensure reproducibility, the following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is recommended. This workflow prioritizes "soft" ionization to preserve the labile hydroxyl group during the initial scan.

Sample Preparation

-

Solvent: Dissolve 1 mg of analyte in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

-

Concentration: Dilute to 1 µg/mL for direct infusion or 10 µg/mL for LC injection.

-

Filtration: 0.2 µm PTFE filter to remove particulate matter that could induce suppression.

LC-MS Conditions

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

Capillary Voltage: 3.5 kV (Optimize to minimize in-source fragmentation).

-

Source Temperature: 300°C.

-

Desolvation Gas: Nitrogen (600 L/hr).

-

Cone Voltage: 20–30 V.

Self-Validating Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the experimental setup, ensuring data integrity through checkpoints.

Figure 1: LC-MS/MS workflow with integrated Quality Control (QC) checkpoint for sulfur isotope verification.

Mass Spectrometry Analysis: Fragmentation Mechanics

In MS/MS (tandem mass spec), the precursor ion (m/z 160.04 ) undergoes Collision-Induced Dissociation (CID). The fragmentation pattern of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is dictated by the stability of the aromatic thiazole ring versus the labile aliphatic side chain.

Key Fragmentation Pathways

-

Dehydration ([M+H - H₂O]⁺):

-

Mechanism: Loss of the secondary hydroxyl group.

-

Observed m/z: 142.03

-

Significance: Common in alcoholic structures. The resulting cation is resonance-stabilized by the adjacent thiazole ring.

-

-

Loss of Methanol ([M+H - CH₃OH]⁺):

-

Mechanism: Elimination of the terminal methoxy group along with a proton.

-

Observed m/z: 128.02

-

Significance: Confirms the presence of the methoxy ether tail.

-

-

Alpha-Cleavage (Side Chain Loss):

-

Mechanism: Cleavage of the C-C bond between the thiazole ring and the ethyl chain.

-

Observed m/z: 86.00 (Thiazole protonated ring) or 114.00 (Thiazole-CH=OH⁺).

-

Significance: The m/z 86 ion is the diagnostic "fingerprint" for the 2-substituted thiazole core [1].

-

Fragmentation Pathway Diagram

Figure 2: Proposed fragmentation tree for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol under CID conditions (15-35 eV).

Data Interpretation & Artifacts

When analyzing real-world samples, researchers must distinguish between genuine signal and artifacts.

-

Adduct Formation: In high-salt buffers, the [M+Na]⁺ (182.02) and [M+K]⁺ (198.00) species may dominate. To confirm the parent mass, switch to a mobile phase with 10 mM Ammonium Acetate to force the [M+H]⁺ or [M+NH₄]⁺ (177.07) species [2].[1]

-

In-Source Fragmentation: If the m/z 142 peak is observed in the MS1 (full scan) spectrum, the Source Cone Voltage is likely too high. Lower the voltage to <20V to preserve the molecular ion.

Applications in Drug Discovery

This compound is frequently screened as a fragment in Fragment-Based Drug Discovery (FBDD) .

-

Metabolic Stability: The methoxy group is a site for O-demethylation by Cytochrome P450 enzymes. MS monitoring of m/z 146 (loss of CH2 from parent) would indicate metabolic conversion to the diol.

-

Impurity Profiling: In synthetic pathways, the non-methoxy analog (1-(1,3-thiazol-2-yl)ethan-1-ol) is a common impurity, detectable at m/z 130.03.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Thiazole Derivatives. National Institute of Standards and Technology. [Link]

-

PubChemLite. (2025). Predicted LC-MS Adducts for C6H9NO2S. University of Luxembourg.[2] [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Giorgi, G., et al. (2002).[3] Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol for Drug Development

Abstract

The successful development of a new chemical entity into a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being a paramount parameter.[1][2][3] Poor solubility can significantly hinder a drug's absorption and bioavailability, leading to suboptimal therapeutic efficacy and potential development challenges.[3][4][5] This guide provides a comprehensive framework for characterizing the solubility profile of the novel compound, 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. This document will detail the strategic approach to solubility assessment, from initial in-silico prediction and preliminary screening to definitive thermodynamic solubility determination across a physiologically relevant pH range.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, a significant portion of which are related to the compound's biopharmaceutical properties.[4] Among these, aqueous solubility is a critical determinant of a drug's oral bioavailability.[2][3] A drug must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[2][6] Consequently, early and accurate assessment of a compound's solubility profile is not merely a routine characterization step but a strategic imperative that informs formulation development, dose selection, and the overall viability of a drug development program.[7]

Poorly soluble compounds are often associated with low and variable bioavailability, which can lead to therapeutic failure or necessitate complex and costly formulation strategies.[3][4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the central role of solubility in regulatory considerations and the potential for biowaivers.[8][9][10][11][12] This guide will provide the necessary protocols to thoroughly investigate the solubility of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, a compound of interest in modern drug discovery.

Pre-assessment of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

A preliminary analysis of the molecular structure of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol can provide valuable insights into its potential solubility characteristics.

Molecular Structure:

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines. C[8][9][10][11][12]ommonly used buffers include pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

-

Addition of Compound: Add an excess amount of solid 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol to vials containing each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature, typically 37 ± 1°C to mimic physiological conditions. A[8][9][11]gitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). 4[13]. Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is usually achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF). 5[14]. Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A[15] calibration curve prepared with known concentrations of the compound is used for quantification.

-

pH Measurement: Measure the pH of the saturated solution after equilibration to confirm it is within the target range. 7[8][9]. Solid-State Analysis (Optional but Recommended): Analyze the residual solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is essential for its effective use in a drug development program.

Hypothetical Solubility Data for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

| Assay Type | Condition | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4, 25°C | 150 | 942 |

| Thermodynamic | pH 1.2 Buffer, 37°C | > 2000 | > 12560 |

| Thermodynamic | pH 4.5 Buffer, 37°C | 850 | 5339 |

| Thermodynamic | pH 6.8 Buffer, 37°C | 400 | 2512 |

Molecular Weight of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (C6H9NO2S) is approximately 159.21 g/mol .

Interpretation of Hypothetical Results

The hypothetical data suggests that 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol exhibits pH-dependent solubility, which is characteristic of a weak base. The higher solubility at acidic pH (pH 1.2) is likely due to the protonation of the thiazole nitrogen, forming a more soluble salt. As the pH increases towards neutral, the proportion of the less soluble free base form increases, leading to a decrease in solubility.

Based on the ICH M9 guideline, a drug substance is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8. T[11][12]o classify this compound, one would need to know the intended highest dose. For example, if the highest anticipated dose is 100 mg, the required solubility would be 100 mg / 250 mL = 0.4 mg/mL or 400 µg/mL. According to our hypothetical data, the compound would meet this criterion across the tested pH range.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for determining the solubility profile of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. The proposed experimental workflows for both kinetic and thermodynamic solubility will generate the critical data needed to understand its biopharmaceutical properties. The hypothetical results illustrate a pH-dependent solubility profile, suggesting the compound is a weak base.

The determined solubility profile will be instrumental in:

-

Formulation Development: Guiding the selection of appropriate excipients and formulation strategies to ensure adequate drug dissolution and absorption. For a weak base, strategies might include salt formation or the use of acidic excipients.

-

BCS Classification: Providing the necessary data for BCS classification, which can have significant regulatory and cost implications.

-

Dose Selection: Informing the selection of a clinically relevant dose that is likely to be well-absorbed.

Further studies should include investigating the solubility in biorelevant media (e.g., FaSSIF and FeSSIF) to better simulate the conditions in the human gastrointestinal tract. A[13]dditionally, understanding the dissolution rate of the solid form is a critical next step, as it is another key factor influencing oral absorption.

References

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Pharmaguideline.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). In Books.

- Veranova.

- Scribd. Factors Influencing Drug Solubility | PDF.

- PharmDecks. Solubility & Dissolution.

- Arora, D., & Sharma, M. (2016). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2016, 8425749.

- BMG LABTECH. (2023, April 6).

- BioDuro. ADME Solubility Assay.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- SOLUBILITY AND DISSOLUTION FOR DRUG.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility.

- Raytor. (2026, January 22).

- Evotec. Thermodynamic Solubility Assay.

- Domainex. Thermodynamic Solubility Assay.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20).

- European Medicines Agency. (2020, February 10).

- Lund University Publications.

- Alsenz, J., & Kansy, M. (2007). Automated assays for thermodynamic (equilibrium) solubility determination. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.

- Solubility determination of compounds of pharmaceutical interest.

- He, H., et al. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389.

- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- ChemScene. 1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol.

- ICH harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.

- PubChem. 2-methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veranova.com [veranova.com]

- 5. evotec.com [evotec.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. mdpi.com [mdpi.com]

- 11. admescope.com [admescope.com]

- 12. capa.org.tw [capa.org.tw]

- 13. raytor.com [raytor.com]

- 14. protocols.io [protocols.io]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Methodological & Application

The Strategic Utility of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol in Modern Drug Discovery

Abstract

The 1,3-thiazole ring is a cornerstone of numerous pharmacologically active compounds, lending its unique electronic and structural properties to a diverse array of therapeutic agents.[1][2] This technical guide delves into the practical applications of a key heterocyclic intermediate, 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. This versatile building block, featuring both a reactive secondary alcohol and a methoxy group, offers medicinal chemists a valuable tool for synthesizing complex molecules, particularly in the realms of kinase and protease inhibitors. This document provides a comprehensive overview of its synthesis, characterization, and derivatization, complete with detailed experimental protocols and workflow diagrams to empower researchers in their drug development endeavors.

Introduction: The Thiazole Moiety in Medicinal Chemistry

The thiazole nucleus is a privileged scaffold in drug design, appearing in a wide range of FDA-approved drugs. Its prevalence stems from its ability to participate in hydrogen bonding, act as a bioisostere for other aromatic systems, and contribute to the overall conformational rigidity of a molecule. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]

The subject of this guide, 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, is a strategically designed intermediate. The secondary alcohol provides a convenient handle for further functionalization, while the methoxy group can influence solubility and metabolic stability, and may engage in specific interactions within a biological target's binding pocket.

Synthesis of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol: A Detailed Protocol

The most direct and efficient synthesis of the title compound involves the nucleophilic addition of a 2-thiazolyl organometallic species to 2-methoxyacetaldehyde. The following protocol details a robust and scalable procedure.

Synthetic Workflow

Caption: Synthetic workflow for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol.

Experimental Protocol

Materials:

-

2-Bromothiazole (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

2-Methoxyacetaldehyde (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromothiazole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution of in situ generated 2-lithiothiazole, add 2-methoxyacetaldehyde (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol as a pale yellow oil.

Characterization Data

| Property | Value |

| Molecular Formula | C₆H₉NO₂S |

| Molecular Weight | 159.21 g/mol |

| Appearance | Pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.75 (d, J=3.2 Hz, 1H), 7.30 (d, J=3.2 Hz, 1H), 5.05 (dd, J=8.0, 4.0 Hz, 1H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 1H), 3.40 (s, 3H), 2.90 (br s, 1H, OH). |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 171.5, 142.8, 119.5, 74.0, 71.2, 59.3. |

| Mass Spec (ESI) | m/z 160.0 [M+H]⁺ |

Note: The provided NMR data is a representative example and may vary slightly based on the specific instrument and conditions used.[4][5][6]

Application as a Chemical Intermediate: Derivatization Strategies

The utility of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol lies in the reactivity of its secondary alcohol, which can be readily transformed into a variety of functional groups, enabling the synthesis of diverse compound libraries for drug screening.

Oxidation to the Corresponding Ketone

The secondary alcohol can be oxidized to the corresponding ketone, 2-methoxy-1-(1,3-thiazol-2-yl)ethan-1-one, a key precursor for further carbon-carbon bond-forming reactions or for introducing nitrogen-containing moieties.

Caption: Oxidation of the secondary alcohol to a ketone.

Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

-

To a stirred solution of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (1.0 eq) in dichloromethane (DCM), add PCC (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the desired ketone.

A variety of other oxidizing agents can also be employed, such as Dess-Martin periodinane (DMP), for milder reaction conditions.[7][8]

Esterification and Etherification Reactions

The hydroxyl group can be readily esterified or etherified to introduce a wide range of substituents, which can modulate the lipophilicity, steric bulk, and hydrogen bonding potential of the final compound.

Protocol: Esterification via Acid Chloride

-

To a solution of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq) in anhydrous DCM at 0 °C, add the desired acid chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the crude ester by flash chromatography.

Standard Fischer esterification conditions (catalytic acid and an excess of the carboxylic acid) can also be employed.[9][10]

Protocol: Williamson Ether Synthesis

-

To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (1.0 eq) in THF dropwise.

-

After the evolution of hydrogen gas ceases, add the desired alkyl halide (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude ether by flash chromatography.

Application in the Synthesis of Bioactive Molecules

The derivatized intermediates from 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol are valuable precursors for the synthesis of complex bioactive molecules.

Synthesis of Kinase Inhibitor Analogues

The thiazole ring is a key component of several kinase inhibitors, such as Dasatinib.[1][4] The derivatized ketone or alcohol can be used in coupling reactions to append the thiazole moiety to other heterocyclic systems, enabling the synthesis of novel Dasatinib analogues for structure-activity relationship (SAR) studies.

Synthesis of Antiviral Agent Analogues